molecular formula C20H18N2O2S2 B2520147 (Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 301229-39-0

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2520147
CAS No.: 301229-39-0
M. Wt: 382.5
InChI Key: SWDAURBSOYSTQD-ATVHPVEESA-N
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Description

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves the condensation of 4-isopropylbenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzoyl chloride to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with different functional groups.

Scientific Research Applications

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in microbial or cancer cell metabolism.

    Disrupting Cell Membranes: The compound may disrupt the integrity of cell membranes, leading to cell death.

    Modulating Signaling Pathways: It may interfere with signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Isopropylbenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(4-Isopropylbenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-13(2)15-10-8-14(9-11-15)12-17-19(24)22(20(25)26-17)21-18(23)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDAURBSOYSTQD-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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